

solubility and melting point of 2-Methyl-5-nitrobenzenesulfonic acid

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzenesulfonic acid

Cat. No.: B047223

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An In-depth Technical Guide to the Physicochemical Properties of **2-Methyl-5-nitrobenzenesulfonic Acid**: Focus on Melting Point and Solubility

Introduction

2-Methyl-5-nitrobenzenesulfonic acid, also known as 4-nitrotoluene-2-sulfonic acid (PNTOS), is an important aromatic sulfonic acid. It serves as a crucial intermediate in the chemical industry, particularly in the synthesis of stilbene-based dyes and fluorescent whitening agents[1][2]. For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of its physicochemical properties is paramount for its effective handling, purification, reaction control, and formulation.

This guide provides a detailed examination of two core physical properties of **2-Methyl-5-nitrobenzenesulfonic acid**: its melting point and solubility. We will move beyond simple data presentation to explore the underlying scientific principles and provide field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data in a laboratory setting.

Core Physicochemical Properties

2-Methyl-5-nitrobenzenesulfonic acid is typically encountered as a pale brown, odorless crystalline powder or as plate-like crystals when recrystallized from water[3][4][5]. Its key

identifying properties are summarized below.

Property	Value	Source(s)
CAS Number	121-03-9	[1][4][6][7]
Molecular Formula	C ₇ H ₇ NO ₅ S	[1][2][4][6][7]
Molecular Weight	217.2 g/mol	[1][2][6]
Appearance	Pale brown crystalline powder; plate-like crystals	[3][4][5]

Melting Point Analysis

Theoretical Grounding

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, making it a critical indicator of purity. The presence of even small amounts of miscible impurities disrupts the crystal lattice, which typically results in a lower and broader melting point range[8]. Therefore, accurate melting point determination is a fundamental technique for identifying a compound and assessing its purity.

The reported melting point for **2-Methyl-5-nitrobenzenesulfonic acid** is consistently in the range of 133.5°C to 135°C[4][6][7].

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt), which allows for precise and safe determination.

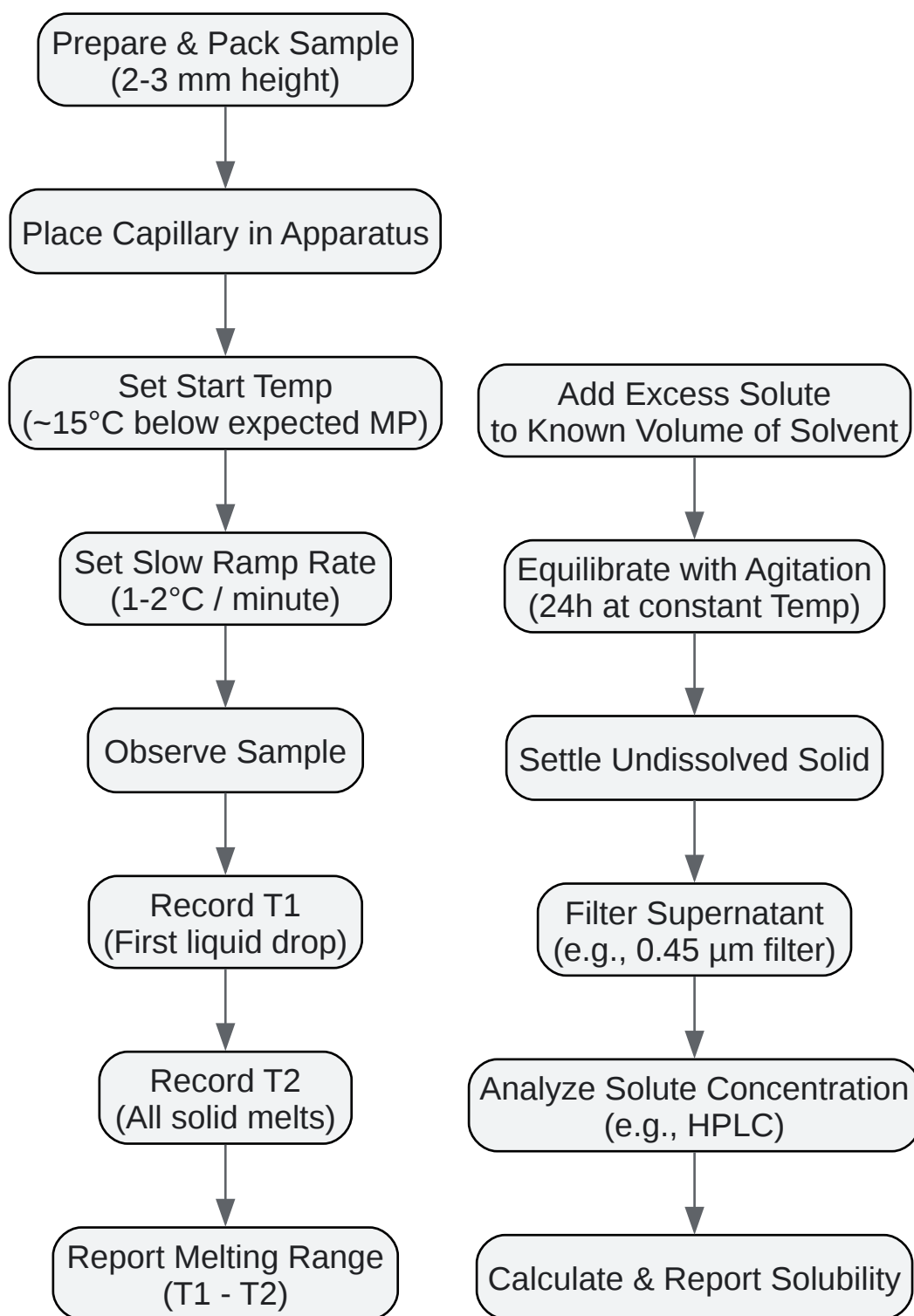
Methodology Rationale: The procedure relies on heating a small, powdered sample in a capillary tube within a calibrated heating block. A slow heating rate near the melting point is crucial. **Causality:** A rapid temperature ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. A

slow rate ($\sim 1\text{-}2^{\circ}\text{C}$ per minute) ensures thermal equilibrium between the heating block, the thermometer, and the sample, yielding an accurate measurement[9].

Step-by-Step Protocol:

- **Sample Preparation:** Place a small amount of dry **2-Methyl-5-nitrobenzenesulfonic acid** on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.
- **Sample Packing:** Invert the capillary tube and tap its sealed end firmly on a hard surface to pack the powder into a dense column at the bottom. The packed sample should be no more than 2-3 mm high to ensure uniform heating.
- **Apparatus Setup:** Place the packed capillary tube into the sample holder of the melting point apparatus.
- **Rapid Determination (Optional):** If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., $10\text{-}20^{\circ}\text{C}/\text{min}$) to find a rough range[9].
- **Accurate Determination:** Cool the apparatus to at least $15\text{-}20^{\circ}\text{C}$ below the expected melting point. Set the heating rate to a slow ramp ($1\text{-}2^{\circ}\text{C}/\text{min}$).
- **Observation and Recording:** Observe the sample through the magnifying lens.
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last solid crystal melts completely.
- **Reporting:** The melting point is reported as the range from T_1 to T_2 . For a pure sample, this range should be narrow ($0.5\text{-}1.5^{\circ}\text{C}$).

Visualization: Melting Point Determination Workflow



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